Potassium benzo[d]thiazol-6-yltrifluoroborate
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Overview
Description
Potassium benzo[d]thiazol-6-yltrifluoroborate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including potassium benzo[d]thiazol-6-yltrifluoroborate, can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer flexibility in terms of reaction conditions and can be tailored to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of electrosynthesis, which is an energy-efficient and environmentally friendly process. For example, the synthesis of 2-amino benzothiazole derivatives can be achieved via the reaction of aniline derivatives and ammonium thiocyanate using electrosynthesis in the presence of sodium bromide as an electrolyte and brominating agent .
Chemical Reactions Analysis
Types of Reactions
Potassium benzo[d]thiazol-6-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve mild temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium benzo[d]thiazol-6-yltrifluoroborate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of potassium benzo[d]thiazol-6-yltrifluoroborate involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives can inhibit enzymes like DprE1, which is involved in the biosynthesis of mycobacterial cell walls . This inhibition disrupts the cell wall formation, leading to the death of the bacteria. Additionally, the compound can interact with DNA and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium benzo[d]thiazol-6-yltrifluoroborate include:
2-Arylbenzothiazoles: These compounds have similar structural features and exhibit a wide range of biological activities.
Benzothiazole-based Pyrimidinesulfonamides: These compounds are known for their antiviral and anticancer properties.
Uniqueness
This compound is unique due to its trifluoroborate group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C7H4BF3KNS |
---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
potassium;1,3-benzothiazol-6-yl(trifluoro)boranuide |
InChI |
InChI=1S/C7H4BF3NS.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-4H;/q-1;+1 |
InChI Key |
JINUROBBEOSMGV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)N=CS2)(F)(F)F.[K+] |
Origin of Product |
United States |
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